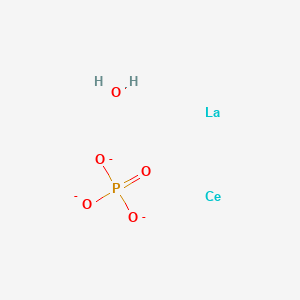
Rhabdophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhabdophane is a rare earth mineral that belongs to the family of monazite minerals. It was first discovered in the early 1800s and has since been studied for its unique properties. Rhabdophane has been found to have a wide range of applications in scientific research, particularly in the field of nanotechnology due to its small particle size and high surface area.
Mécanisme D'action
The mechanism of action of rhabdophane is not fully understood, but it is believed to be related to its unique crystal structure and surface area. The high surface area of rhabdophane nanoparticles allows for increased interaction with other molecules, which can lead to enhanced catalytic activity and improved drug delivery.
Effets Biochimiques Et Physiologiques
Rhabdophane has been found to have a number of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using rhabdophane in lab experiments is its unique properties, which allow for increased interaction with other molecules. This can lead to improved catalytic activity and drug delivery. However, there are also some limitations to using rhabdophane in lab experiments, including its high cost and the difficulty of synthesizing large quantities of the mineral.
Orientations Futures
There are many potential future directions for research on rhabdophane. One area of interest is in the development of new synthesis methods that can produce larger quantities of the mineral at a lower cost. Another area of research is in the development of new applications for rhabdophane nanoparticles, particularly in the field of biomedicine. Finally, there is a need for further research into the mechanism of action of rhabdophane, which could lead to new insights into its potential applications.
Méthodes De Synthèse
Rhabdophane can be synthesized through various methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves the use of high pressure and temperature to create the mineral, while sol-gel synthesis involves the use of a chemical precursor that is then transformed into the mineral through a series of chemical reactions. Co-precipitation involves the mixing of two or more solutions to form a solid precipitate, which can then be transformed into rhabdophane.
Applications De Recherche Scientifique
Rhabdophane has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of nanotechnology, where rhabdophane nanoparticles have been found to have a wide range of applications. These include use as a catalyst, in biomedical imaging, and as a drug delivery system.
Propriétés
Numéro CAS |
12174-41-3 |
|---|---|
Nom du produit |
Rhabdophane |
Formule moléculaire |
CeH2LaO5P-3 |
Poids moléculaire |
392.01 g/mol |
Nom IUPAC |
cerium;lanthanum;phosphate;hydrate |
InChI |
InChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3 |
Clé InChI |
VVPKMGWILYHAOG-UHFFFAOYSA-K |
SMILES |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
SMILES canonique |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
Autres numéros CAS |
12174-41-3 |
Synonymes |
phosphocerite rhabdophane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















